N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide is a compound that belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzofuran moiety, a thiophene ring, and a carboxamide group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization reactions of o-hydroxyaryl ketones or aldehydes.
Introduction of Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing reagents and appropriate precursors.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the benzofuran-propan-2-yl intermediate and thiophene-3-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiophene rings, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran or thiophene derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds containing the benzofuran ring, known for their diverse biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring, widely used in medicinal chemistry and materials science.
Carboxamide Derivatives: Compounds containing the carboxamide group, known for their therapeutic potential.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide is unique due to its combination of benzofuran, thiophene, and carboxamide moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-11(17-16(18)13-6-7-20-10-13)8-14-9-12-4-2-3-5-15(12)19-14/h2-7,9-11H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGZIHVTVYPAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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